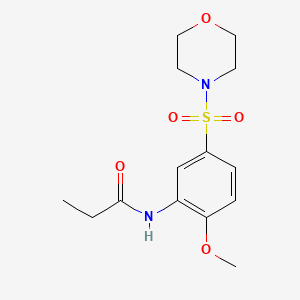
N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)propanamide is an organic compound that features a morpholine ring, a sulfonyl group, and a methoxy group attached to a phenyl ring
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)propanamide typically involves the following steps:
Formation of the Sulfonyl Intermediate: The starting material, 2-methoxy-5-nitrophenyl sulfone, is reduced to 2-methoxy-5-aminophenyl sulfone using a reducing agent such as iron powder in the presence of hydrochloric acid.
Morpholine Substitution: The aminophenyl sulfone is then reacted with morpholine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the morpholinylsulfonyl derivative.
Amidation: The final step involves the reaction of the morpholinylsulfonyl derivative with propanoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: 2-hydroxy-5-morpholin-4-ylsulfonylphenylpropanamide.
Reduction: 2-methoxy-5-morpholin-4-ylsulfanylphenylpropanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s sulfonyl and morpholine groups make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with amino acid residues in proteins, while the morpholine ring can enhance its binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-methoxy-5-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonyl and morpholine groups allows for versatile interactions in various chemical and biological contexts, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-3-14(17)15-12-10-11(4-5-13(12)20-2)22(18,19)16-6-8-21-9-7-16/h4-5,10H,3,6-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGFJMFXFIKPFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5776121.png)
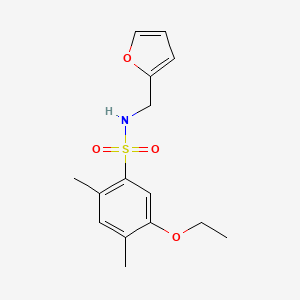

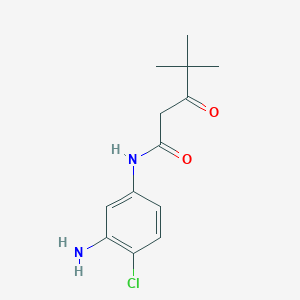
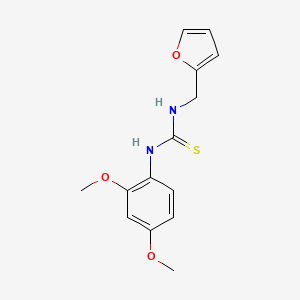
![N-[(1,5-dimethylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B5776151.png)
![8-(4-benzylpiperazin-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B5776158.png)
![METHYL 3-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}-4-METHYLBENZOATE](/img/structure/B5776169.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5776175.png)
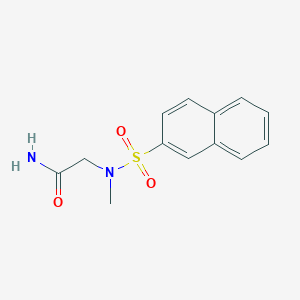
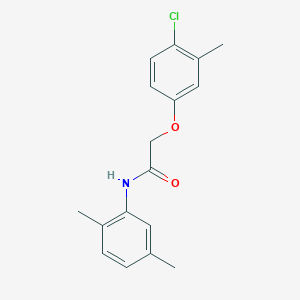
![1-(4-ethylphenyl)-5-oxo-N'-[(E)-phenylmethylidene]pyrrolidine-3-carbohydrazide](/img/structure/B5776223.png)

![1-[3-[(4-Naphthalen-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone](/img/structure/B5776231.png)
